molecular formula C8H5ClF2N2 B2605995 2-(Chloromethyl)-4,5-difluoro-1H-benzo[d]imidazole CAS No. 1111269-40-9

2-(Chloromethyl)-4,5-difluoro-1H-benzo[d]imidazole

Cat. No.: B2605995
CAS No.: 1111269-40-9
M. Wt: 202.59
InChI Key: COFYXFSSDRHBSB-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The compound 2-(chloromethyl)-4,5-difluoro-1H-benzo[d]imidazole derives its systematic name from the International Union of Pure and Applied Chemistry (IUPAC) rules. The parent structure is 1H-benzo[d]imidazole , a bicyclic system comprising a benzene ring fused to an imidazole ring. Substituents are numbered and prioritized as follows:

  • Chloromethyl group (-CH₂Cl) at position 2 of the imidazole ring.
  • Fluorine atoms at positions 4 and 5 of the benzene ring.

The structural representation (Figure 1) highlights these substituents:

Structural Formula

      F  
      │  
F─C─C─N  
  │   │  
  C   C─CH₂Cl  
  │   │  
  N─C─C  

This arrangement confirms the benzimidazole core with precise substitution patterns.

CAS Registry Number and Alternative Chemical Identifiers

The compound is uniquely identified by the following identifiers:

Identifier Type Value Source
CAS Registry Number 1111269-40-9
PubChem CID 59503811
European Community (EC) Number 849-647-8
MDL Number MFCD24465125

Alternative synonyms include:

  • 2-(Chloromethyl)-4,5-difluoro-1H-benzimidazole
  • 4,5-Difluoro-2-(chloromethyl)-1H-1,3-benzodiazole.

Molecular Formula and Weight Calculations

The molecular formula C₈H₅ClF₂N₂ is consistent across multiple sources. The molecular weight is calculated using standard atomic masses:

Element Quantity Atomic Weight (g/mol) Contribution (g/mol)
Carbon 8 12.011 96.088
Hydrogen 5 1.008 5.040
Chlorine 1 35.453 35.453
Fluorine 2 18.998 37.996
Nitrogen 2 14.007 28.014
Total 202.591

This matches experimental values reported in computational and commercial databases. The precision of this calculation underscores the compound’s stoichiometric consistency, critical for synthetic and analytical applications.

Figure 1. Structural diagram of this compound, annotated with IUPAC numbering.

Properties

IUPAC Name

2-(chloromethyl)-4,5-difluoro-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2N2/c9-3-6-12-5-2-1-4(10)7(11)8(5)13-6/h1-2H,3H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COFYXFSSDRHBSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NC(=N2)CCl)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111269-40-9
Record name 2-(chloromethyl)-4,5-difluoro-1H-1,3-benzodiazole
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-4,5-difluoro-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,5-difluoro-1,2-phenylenediamine with chloromethylating agents under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired benzimidazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-4,5-difluoro-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the benzimidazole core or the substituents.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Nucleophilic substitution: Products include azido, thio, or alkoxy derivatives of the benzimidazole.

    Oxidation: Products may include hydroxylated or epoxidized derivatives.

    Reduction: Reduced forms of the benzimidazole or its substituents.

Scientific Research Applications

Chemical Synthesis

Building Block for Heterocycles
The compound serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its chloromethyl and difluoro groups enhance its reactivity, making it suitable for various synthetic applications. For instance, it can be employed in the synthesis of fluorinated benzimidazole derivatives, which have shown potential in medicinal chemistry .

Antimicrobial Properties
Research indicates that 2-(Chloromethyl)-4,5-difluoro-1H-benzo[d]imidazole exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness with the following Minimum Inhibitory Concentrations (MIC):

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest its potential as a candidate for developing new antimicrobial agents .

Anticancer Potential
The compound has also been explored for its anticancer properties. Studies indicate that it can inhibit cell growth in various cancer cell lines, such as A549 (lung cancer) and MCF-7 (breast cancer). The mechanism of action involves the modulation of cell signaling pathways and apoptosis induction .

Pharmacological Insights

Interaction with Enzymes
The interaction of this compound with cytochrome P450 enzymes plays a significant role in its metabolic pathways. This interaction can lead to altered drug metabolism and potential therapeutic effects, particularly in drug development .

GABA-A Receptor Modulation
Recent studies have identified the compound as a positive allosteric modulator of the GABA-A receptor. This interaction suggests its potential use in treating neurological disorders by enhancing GABAergic signaling .

Industrial Applications

Synthesis of Dyes and Pigments
Due to its stable aromatic structure, this compound is utilized in the synthesis of dyes and pigments. Its unique chemical properties allow for the development of vibrant colors that are stable under various conditions .

Case Studies

  • Antimicrobial Efficacy Study
    A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results indicated that the compound effectively inhibited bacterial growth, suggesting its potential as a new antimicrobial agent .
  • In Vitro Anticancer Activity
    Another research project focused on the anticancer activity of this compound against various cancer cell lines. The study demonstrated dose-dependent inhibition of cell viability, with further investigations into its mechanisms revealing apoptosis induction through specific signaling pathways .

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-4,5-difluoro-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The chloromethyl and difluoro groups enhance its binding affinity and specificity, leading to potent biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Benzimidazole Derivatives

Halogen Substituent Positioning
  • 2-Chloro-6-fluoro-1H-benzo[d]imidazole (CAS 256519-11-6): This analog replaces the 4,5-difluoro and 2-chloromethyl groups with a single chloro group at position 2 and fluoro at position 6.
  • 4,7-Dibromo-1H-benzo[d]imidazole (CAS 148185-66-4): Bromine substituents at 4,7-positions introduce greater steric bulk and polarizability compared to fluorine. Bromine’s lower electronegativity may reduce electronic destabilization of the aromatic ring, impacting binding in coordination chemistry or catalysis .
Functional Group Modifications
  • 2-(2-Aminoethyl)-4,5-difluoro-1H-benzo[d]imidazole-7-carboxylic Acid: The chloromethyl group is replaced with an aminoethyl (-CH₂CH₂NH₂) and carboxylic acid (-COOH) moiety. This modification significantly enhances polarity and solubility in aqueous media, making it suitable for biological studies or metal-organic framework (MOF) synthesis, as seen in related imidazole-carboxylate ligands .
  • 2-(Trifluoromethyl)benzimidazole Perchlorate (CAS 7609-11-2): The trifluoromethyl (-CF₃) group provides strong electron-withdrawing effects, similar to fluorine, but with increased steric hindrance. Such derivatives are often used in high-energy materials or catalysis due to their oxidative stability .

Comparison with Non-Benzoimidazole Analogs

Imidazoline Derivatives
  • 2-(3-Chlorophenyl)-4,5-dihydro-1H-imidazole : This compound features a saturated imidazoline ring (4,5-dihydro), reducing aromaticity and increasing basicity. The saturated ring enhances stability under acidic conditions but diminishes conjugation, affecting photophysical properties .
  • 2-(Chloromethyl)-4,5-dihydro-1H-imidazole Hydrochloride (CAS 13338-49-3): The dihydroimidazole core and hydrochloride salt form improve solubility in polar solvents. Such analogs are explored in medicinal chemistry for their enhanced bioavailability compared to aromatic counterparts .
Tri-Substituted Imidazoles
  • 2-(4-Fluorophenyl)-4,5-diphenyl-1H-imidazole : The presence of bulky phenyl groups at 4,5-positions creates steric hindrance, limiting reactivity at the 2-position. Fluorine’s electronegativity directs electrophilic attacks to specific sites, contrasting with the chloromethyl group’s leaving-group propensity in the target compound .

Key Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Physical State Key Reactivity Features
2-(Chloromethyl)-4,5-difluoro-1H-benzimidazole C₈H₅ClF₂N₂ 202.59 2-CH₂Cl; 4,5-F₂ Solid Electrophilic substitution at CH₂Cl
2-Chloro-6-fluoro-1H-benzimidazole C₇H₄ClFN₂ 186.62 2-Cl; 6-F Solid Moderate halogen reactivity
4,7-Dibromo-1H-benzimidazole C₇H₄Br₂N₂ 299.93 4,7-Br₂ Solid Steric bulk; polarizable Br
2-(3-Chlorophenyl)-4,5-dihydro-1H-imidazole C₉H₉ClN₂ 180.63 2-(3-Cl-C₆H₄); saturated ring Solid Enhanced basicity

Research Findings and Implications

  • Electronic Effects : The 4,5-difluoro substituents in the target compound reduce electron density at the benzimidazole core, directing electrophilic reactions to the chloromethyl group. This contrasts with 2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole , where fluorine’s inductive effect is localized on the phenyl ring .
  • Stability : Saturated imidazoline analogs (e.g., 4,5-dihydro derivatives) exhibit superior thermal and hydrolytic stability compared to aromatic benzimidazoles, as seen in MOF studies .
  • Synthetic Utility: The chloromethyl group in the target compound serves as a versatile leaving group, enabling nucleophilic displacement reactions—a feature less pronounced in bromine- or phenyl-substituted analogs .

Biological Activity

2-(Chloromethyl)-4,5-difluoro-1H-benzo[d]imidazole is a benzimidazole derivative that has garnered attention in recent pharmacological studies due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its antibacterial, antifungal, and anticancer properties, supported by relevant data tables and research findings.

Chemical Structure

The compound's structure features a benzimidazole core with chlorine and fluorine substituents, which are known to influence its biological activity. The presence of electronegative halogens often enhances the interaction of the compound with biological targets.

Antibacterial Activity

Research indicates that benzimidazole derivatives, including this compound, exhibit significant antibacterial properties against various strains of bacteria.

Minimum Inhibitory Concentrations (MIC)

Table 1 summarizes the antibacterial activity of selected benzimidazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria:

Compound NameMIC (µg/mL)Target Bacteria
This compound32S. epidermidis
Compound 22 (Unsubstituted analogue)32S. epidermidis
Compound 23 (Methylated analogue)>512S. epidermidis

The unsubstituted derivative at position 5 showed selective activity against Gram-positive bacteria, while methylation significantly reduced potency .

Antifungal Activity

The antifungal potential of this compound has also been explored, revealing promising results against various fungal strains.

Zone of Inhibition

Table 2 presents the antifungal activity measured in terms of zones of inhibition:

Compound NameZone of Inhibition (mm)Target Fungi
This compound29Candida parapsilosis
Compound 5 (5-Br derivative)29Candida parapsilosis
Compound 14 (5-NO2 derivative)26Candida albicans

These findings suggest that the presence of halogen substituents enhances antifungal activity, with the brominated derivative exhibiting superior efficacy .

Anticancer Activity

The anticancer properties of benzimidazole derivatives have been extensively studied. The compound has shown potential in inhibiting tumor growth in various cancer cell lines.

Cytotoxicity Assays

Table 3 outlines the cytotoxic effects observed in different cancer cell lines:

Cell LineIC50 (µM)Compound Tested
MCF-725.72 ± 3.95This compound
U87 glioblastoma45.2 ± 13.0Drug variant derived from benzimidazole

Flow cytometry results indicated that treatment with this compound accelerated apoptosis in cancer cells, showcasing its potential as an anticancer agent .

Case Studies

Recent studies have highlighted the efficacy of benzimidazole derivatives in clinical settings:

  • Study on MRSA : A study demonstrated that derivatives including the chloromethyl variant effectively inhibited MRSA growth at concentrations comparable to established antibiotics .
  • Antifungal Screening : Another investigation revealed that the compound exhibited significant antifungal activity against Candida species, outperforming traditional antifungals in certain cases .
  • Cancer Research : Preclinical trials indicated that compounds based on this structure significantly reduced tumor size in animal models, suggesting a promising avenue for cancer therapy .

Q & A

Basic: What are the standard synthetic routes for 2-(Chloromethyl)-4,5-difluoro-1H-benzo[d]imidazole?

Methodological Answer:
The synthesis typically involves multi-step functionalization of the benzimidazole core. A common approach includes:

  • Step 1 : Substitution of fluorine atoms at the 4,5-positions via electrophilic fluorination or halogen exchange reactions under anhydrous conditions .
  • Step 2 : Introduction of the chloromethyl group at the 2-position using chloromethylation reagents (e.g., chloromethyl methyl ether) in the presence of Lewis acids like AlCl₃ .
  • Step 3 : Purification via column chromatography (silica gel, eluent: DCM/MeOH) or recrystallization from ethanol/water mixtures.
    Key intermediates such as 4,5-difluoro-1H-benzo[d]imidazole are often synthesized via cyclization of o-phenylenediamine derivatives with fluorinated carboxylic acids .

Advanced: How can reaction conditions be optimized to improve yield and purity in the synthesis of fluorinated benzimidazole derivatives?

Methodological Answer:
Optimization strategies include:

  • Catalyst Screening : Nano-SiO₂ has been shown to enhance reaction efficiency in benzimidazole synthesis by reducing side reactions (e.g., over-fluorination) .
  • Solvent Selection : Use of polar aprotic solvents (e.g., DCE or DMF) improves solubility of intermediates and minimizes hydrolysis of the chloromethyl group .
  • Temperature Control : Low temperatures (−10°C to 0°C) during fluorination steps prevent decomposition, while higher temperatures (80–100°C) accelerate cyclization .
  • In Situ Monitoring : TLC or HPLC analysis at intermediate stages ensures proper progression and identifies byproducts for removal .

Basic: What spectroscopic and crystallographic techniques are essential for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks using deuterated solvents (DMSO-d₆ or CDCl₃). The chloromethyl group (CH₂Cl) typically appears as a singlet at δ 4.5–5.0 ppm .
  • X-Ray Crystallography : Use SHELX-97 for structure refinement. The fluorinated benzimidazole core often adopts a planar conformation, with C–F bond lengths ~1.34 Å .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺ ~229.02 g/mol) .

Advanced: How can contradictions between spectroscopic and crystallographic data be resolved?

Methodological Answer:

  • Cross-Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian09) to confirm assignments .
  • Dynamic Effects : For discrepancies in NOESY vs. X-ray data (e.g., flexible chloromethyl group), perform variable-temperature NMR to assess conformational mobility .
  • Hirshfeld Analysis : Quantify intermolecular interactions in the crystal lattice to explain deviations in bond angles or torsional strains .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. The chloromethyl group is a potential alkylating agent .
  • Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks from volatile intermediates (e.g., chloromethyl methyl ether) .
  • Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite. Store waste in sealed containers labeled for halogenated organics .

Advanced: How can computational tools predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA to model transition states. The chloromethyl group exhibits a low-energy LUMO (−1.8 eV), favoring SN2 mechanisms .
  • Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. THF) on reaction kinetics. Polar solvents stabilize the transition state, accelerating substitution .
  • Docking Studies : Predict binding affinities for biological targets (e.g., enzymes) by analyzing electrostatic potential surfaces of the fluorinated aromatic ring .

Basic: How to design biological activity assays for this compound?

Methodological Answer:

  • Antimicrobial Testing : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values <50 µg/mL indicate potency .
  • Cytotoxicity Screening : Employ MTT assays on human cell lines (e.g., HEK293) to evaluate IC₅₀ values. Compare with positive controls (e.g., cisplatin) .
  • Enzyme Inhibition : Measure activity against targets like acetylcholinesterase via Ellman’s method, using 0.1–1.0 mM compound concentrations .

Advanced: How can structural modifications enhance applications in materials science (e.g., OLEDs)?

Methodological Answer:

  • Triazine Functionalization : Introduce diphenyltriazine groups at the 1-position to increase electron transport properties. This raises triplet energy levels (e.g., 3.12 eV) for blue OLED emitters .
  • π-Extension : Fuse phenanthro[9,10-d]imidazole rings to the core for improved luminescence quantum yields (>70%) .
  • Cross-Linking : Incorporate methacrylate groups for polymerizable derivatives, enabling thin-film fabrication via spin-coating .

Basic: What are common impurities in synthesized batches, and how are they removed?

Methodological Answer:

  • Byproducts : Hydrolysis products (e.g., hydroxymethyl derivatives) form under humid conditions. Remove via acid-base extraction (pH 3–4) .
  • Fluorination Residues : Excess fluorinating agents (e.g., Selectfluor) are quenched with NaHCO₃ and filtered .
  • Chromatography : Reverse-phase HPLC (C18 column, 70:30 H₂O/ACN) isolates impurities with Rf < 0.2 .

Advanced: How to analyze regioselectivity challenges in multi-substituted benzimidazole systems?

Methodological Answer:

  • Isotopic Labeling : Use ¹⁹F NMR to track fluorination patterns. Steric hindrance at the 4,5-positions often directs chloromethylation to the 2-position .
  • Kinetic Studies : Monitor reaction progress via in-situ IR to identify competing pathways (e.g., C-2 vs. C-7 substitution) .
  • Crystal Engineering : Design co-crystals with templating agents (e.g., carboxylic acids) to enforce desired substitution geometries .

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